20-Dehydroeupatoriopicrin semiacetal

Sesquiterpene lactone Germacranolide Structural characterization

20-Dehydroeupatoriopicrin semiacetal (CAS 94234-24-9, molecular formula C20H24O6, molecular weight 360.4 g/mol) is a germacranolide-type sesquiterpene lactone isolated from Eupatorium cannabinum L., Disynaphia multicrenulata, and Pegolettia senegalensis. It belongs to a class of natural products characterized by a 10-membered germacrane ring system fused to an α-methylene-γ-lactone moiety, with the semiacetal functional group representing a key structural feature that distinguishes it from related germacranolides such as eupatoriopicrin and eupatolide.

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
Cat. No. B593442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Dehydroeupatoriopicrin semiacetal
Molecular FormulaC20H24O6
Molecular Weight360.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H24O6/c1-11-5-4-6-12(2)8-16(18-13(3)19(22)25-15(18)7-11)26-20(23)14-9-17(21)24-10-14/h6-7,9,15-18,21H,3-5,8,10H2,1-2H3
InChIKeyGWPLGGJNZWWQIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

20-Dehydroeupatoriopicrin Semiacetal: Compound Profile for Research Procurement


20-Dehydroeupatoriopicrin semiacetal (CAS 94234-24-9, molecular formula C20H24O6, molecular weight 360.4 g/mol) is a germacranolide-type sesquiterpene lactone isolated from Eupatorium cannabinum L., Disynaphia multicrenulata, and Pegolettia senegalensis [1]. It belongs to a class of natural products characterized by a 10-membered germacrane ring system fused to an α-methylene-γ-lactone moiety, with the semiacetal functional group representing a key structural feature that distinguishes it from related germacranolides such as eupatoriopicrin and eupatolide . The compound is commercially available from specialized natural product suppliers with typical purity specifications of ≥98%, though its research use remains primarily confined to phytochemical and cytotoxicity screening contexts [2].

Why Germacranolide Analogs Cannot Substitute for 20-Dehydroeupatoriopicrin Semiacetal


Germacranolide sesquiterpene lactones exhibit substantial structure-dependent variation in cytotoxic potency, selectivity, and stability profiles that preclude simple analog substitution in research applications. Within the eupatoriopicrin structural series, modifications to the ester side chain, oxidation state at the germacrane ring, and the presence or absence of acetal/semiacetal functional groups produce quantifiable differences in bioactivity ranging from 2-fold to over 7-fold changes in potency [1]. Furthermore, the presence of an α-methylene-γ-lactone moiety is essential for the alkylation-mediated cytotoxicity mechanism common to this class, yet the overall molecular architecture—including stereochemistry, substitution patterns, and the semiacetal functionality—dictates target engagement, glutathione-mediated resistance sensitivity, and assay-dependent activity profiles [2]. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions about germacranolide activity.

Quantitative Differentiation Evidence: 20-Dehydroeupatoriopicrin Semiacetal vs. Structural Analogs


Structural Differentiation: Semiacetal Functionality vs. Parent Eupatoriopicrin

20-Dehydroeupatoriopicrin semiacetal possesses a semiacetal (hemiacetal) functional group in the ester side chain, distinguishing it from the parent compound eupatoriopicrin which contains a 2-hydroxymethyl-2-propenoate ester moiety . This structural difference introduces a cyclic hemiacetal ring in the side chain, which modifies the molecule's hydrogen bonding capacity (one hydrogen bond donor vs. two in eupatoriopicrin) and affects both physicochemical properties and potential metabolic stability [1]. Comparative analysis of the molecular formulas confirms the semiacetal form (C20H24O6) contains one less oxygen atom and two fewer hydrogen atoms than eupatoriopicrin (C20H26O6), reflecting dehydration across the side chain hydroxyl groups [2].

Sesquiterpene lactone Germacranolide Structural characterization

Cytotoxic Potency Range Inference from Eupatoriopicrin Series

While direct cytotoxicity data for 20-dehydroeupatoriopicrin semiacetal are absent from the peer-reviewed literature, the eupatoriopicrin parent scaffold demonstrates consistent cytotoxic activity with IC50/ED50 values in the 0.5–2.0 μg/mL (1.4–5.5 μM) range across multiple cell lines [1]. Eupatoriopicrin itself shows ED50 of 0.5–1.3 μg/mL against KB and HeLa cells, and IC50 of 1.5 μg/mL (4.1 μM) against FIO 26 cells with 1-hour exposure [2]. Eupatoriopicrin acetonide—a semi-synthetic derivative where both side-chain hydroxyls are acetalized—exhibits 2–7-fold enhanced cytotoxicity compared to the parent compound [3]. This acetalization enhancement provides a structural parallel to the semiacetal form, suggesting that cyclic hemiacetal formation may similarly modulate activity through altered lipophilicity and electrophilic reactivity. Class-level SAR studies further establish that germacranolides with the α-methylene-γ-lactone moiety retain cytotoxic ED50 values between 0.24 and 2.40 μg/mL against KB and HeLa cells [4].

Cytotoxicity Cancer cell lines Germacranolide SAR

Hydrophilicity-Lipophilicity Balance and Solubility Differentiation

The computed XLogP3-AA value for 20-dehydroeupatoriopicrin semiacetal is 1.6 [1], indicating moderate lipophilicity. In contrast, structurally related germacranolides with different ester side chains exhibit varying hydrophilicity profiles that directly correlate with in vitro cytotoxic activity. Experimental data demonstrate that within the eupatoriopicrin series, cytotoxicity increases with decreasing hydrophilicity . Eupatoriopicrin acetonide (2–7× more potent than parent) has increased lipophilicity due to acetal masking of polar hydroxyl groups [2]. The semiacetal structure represents an intermediate state—more lipophilic than the fully hydroxylated open-chain parent, but less so than the fully acetalized derivative. The computed LogP of 1.6 places 20-dehydroeupatoriopicrin semiacetal in a physicochemical space distinct from both eupatoriopicrin (computed XLogP3-AA ~1.1–1.3) and the acetonide derivative (computed XLogP3-AA >2.5) . This intermediate lipophilicity may confer advantages in cell permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility.

Physicochemical properties LogP Formulation

Assay-Dependent Activity Profile and Mechanism of Action Inference

Eupatoriopicrin and structurally related compounds bearing the α-methylene-γ-lactone moiety act as alkylating agents via Michael addition to cellular thiols, including glutathione (GSH) [1]. Comparative MTT versus clonogenic assay studies reveal that eupatoriopicrin and artemisitene (both possessing exocyclic methylene alkylating functionality) produce comparable results across both assays, indicating that MTT signal reduction reflects genuine cell killing rather than mere growth inhibition [2]. This contrasts with endoperoxide-containing compounds (artemisinin, dihydroartemisinin dimer), which show discordant MTT/clonogenic results indicative of growth inhibition without cell death [3]. The presence of the α-methylene-γ-lactone in 20-dehydroeupatoriopicrin semiacetal implies it shares this alkylation-dependent cell-killing mechanism, distinguishing it from non-alkylating cytotoxic agents. Furthermore, GSH depletion via buthionine sulfoximine (BSO) pretreatment enhances eupatoriopicrin cytotoxicity with a dose-enhancement factor of 2.3 at the 10% cell survival level [4], demonstrating that endogenous GSH protects against this compound class—a consideration that should inform assay design and interpretation.

Cytotoxicity assay Mechanism of action Alkylating agent

Natural Source Distribution and Botanical Procurement Relevance

20-Dehydroeupatoriopicrin semiacetal has been isolated and identified from multiple botanical sources: Eupatorium cannabinum L. (Asteraceae), Disynaphia multicrenulata, and Pegolettia senegalensis . This multi-source distribution contrasts with some structurally related germacranolides that demonstrate more restricted botanical occurrence. For context, eupatoriopicrin and eupatolide are primarily documented from Eupatorium species, while hiyodorilactone E shows different species distribution patterns [1]. The broader natural distribution of 20-dehydroeupatoriopicrin semiacetal may reflect its role as an oxidative metabolite or degradation product in the eupatoriopicrin biosynthetic pathway. Commercial suppliers source this compound specifically from Eupatorium cannabinum L. herb material [2], and product specifications indicate oil physical state at room temperature .

Phytochemistry Natural product sourcing Eupatorium cannabinum

Recommended Research Applications for 20-Dehydroeupatoriopicrin Semiacetal


Structure-Activity Relationship Studies of Germacranolide Ester Side Chains

20-Dehydroeupatoriopicrin semiacetal serves as a valuable probe compound for investigating how semiacetal versus open-chain ester side chain configurations modulate germacranolide bioactivity. The semiacetal functionality represents an intermediate oxidation state between the parent diol (eupatoriopicrin) and fully acetalized derivatives (eupatoriopicrin acetonide), enabling systematic SAR studies of hydrogen bonding capacity, lipophilicity (XLogP3-AA = 1.6), and metabolic stability [1]. The 2–7× activity enhancement observed with full acetalization provides a quantifiable benchmark for assessing whether the semiacetal form exhibits intermediate, comparable, or distinct activity profiles [2].

Comparative Cytotoxicity Screening in α-Methylene-γ-Lactone-Containing Natural Products

The compound is appropriate for inclusion in cytotoxicity screening panels that compare structurally related germacranolides across multiple cancer cell lines. Given that eupatoriopicrin demonstrates ED50 values of 0.5–1.3 μg/mL against KB and HeLa cells, and that structurally related germacranolides show IC50 ranges of 0.24–2.40 μg/mL in similar systems, 20-dehydroeupatoriopicrin semiacetal provides a reference point for evaluating the contribution of the semiacetal modification to potency [3]. The alkylation-dependent mechanism of action, evidenced by MTT/clonogenic assay concordance for this compound class, ensures that cytotoxicity readouts reflect cell death rather than growth inhibition [4].

Glutathione-Mediated Resistance Mechanism Studies

Based on the established sensitivity of the eupatoriopicrin scaffold to intracellular glutathione levels, 20-dehydroeupatoriopicrin semiacetal is a suitable tool compound for investigating thiol-mediated drug resistance mechanisms. The parent compound eupatoriopicrin demonstrates a dose-enhancement factor of 2.3 when combined with GSH depletion via BSO pretreatment [5]. This property makes the compound class valuable for studying how structural modifications (including semiacetal formation) affect susceptibility to GSH conjugation and subsequent detoxification, with implications for combination therapy strategies and resistance biomarker identification.

Natural Product Reference Standard for Phytochemical Analysis

20-Dehydroeupatoriopicrin semiacetal is suitable as an analytical reference standard for the identification and quantification of germacranolide constituents in Eupatorium cannabinum L., Disynaphia multicrenulata, and Pegolettia senegalensis extracts . The compound is available at ≥98% purity from specialized natural product suppliers and is characterized by definitive spectroscopic parameters including molecular formula C20H24O6, molecular weight 360.4 g/mol, and predicted NMR spectral data available through NP-MRD [6]. This enables its use in HPLC method development, LC-MS metabolomics workflows, and quality control of botanical preparations.

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